molecular formula C34H48O8 B10814130 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

カタログ番号: B10814130
分子量: 584.7 g/mol
InChIキー: XLEUIYGDSWMLCR-AFVSOJIRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a highly complex spirocyclic molecule featuring a fused tetracyclic core (3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene) linked to a dihydropyran moiety via a spiro junction at position 4. Key structural attributes include:

  • Stereochemical complexity: The molecule contains 13 stereocenters, including a (2S)-butan-2-yl substituent and trihydroxy groups at positions 12', 21', and 24'.
  • Spirocyclic architecture: The spiro junction between the dihydropyran and tetracyclic core confers rigidity, a feature associated with enhanced bioavailability and target binding in drug discovery .

Spiro compounds like this are valued in medicinal chemistry for their ability to occupy three-dimensional chemical space, often improving selectivity and reducing off-target effects compared to planar aromatic systems .

特性

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUIYGDSWMLCR-AFVSOJIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound identified as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with significant biological activity. This article explores its biological properties based on recent research findings and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C48H70O15
Molecular Weight 887.1 g/mol
IUPAC Name (1'R,2R,...)-2'-one
Canonical SMILES CCC(C)C1C(C=CC2(O1)...

The compound features multiple hydroxyl groups and a complex spiro structure that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound exhibited a GI50 value of 12.2 µM.
  • MDA-MB-468 (triple-negative breast cancer) : The GI50 value was reported at 6.57 µM.

These results suggest that the compound may inhibit cell proliferation effectively in these cancer types .

The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. The presence of multiple hydroxyl groups is believed to enhance its interaction with cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in various models. It significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines. The results indicated that the compound not only inhibited growth but also induced apoptosis through mitochondrial dysfunction .

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of neutrophils and reduced tissue damage .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table highlights critical differences between the target compound and analogous spirocyclic molecules:

Property Target Compound Compound from Compound from
Core Structure 3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene 3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene Tetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene
Spiro Junction Dihydropyran (position 6) Dihydropyran (position 6) Oxane (position 2')
Stereochemistry (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S) (1'R,2S,3R,4'S,6R,8'R,12'S,13'S,20'R,21'R,24'R) (diastereomer) (1'R,2S,4'S,5S,6R,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)
Key Substituents Trihydroxy (12',21',24'), tetramethyl (3,11',13',22'), (2S)-butan-2-yl Trihydroxy (12',21',24'), tetramethyl (3,11',13',22'), (2R)-butan-2-yl Ethyl (6'), methoxy (4,7), propan-2-yl (6)
Biological Activity Not explicitly reported (structural analogs show antileishmanial/antimalarial potential) Not reported Associated with APRT inhibition (antileishmanial activity)
Synthetic Complexity High (13 stereocenters, multi-step synthesis likely) Moderate (fewer stereocenters) High (functionalized oxane and tetracyclic core)

Key Structural and Functional Differences

  • Stereochemical Divergence : The target compound’s (2S)-butan-2-yl group and (10'Z,14'Z) double-bond geometry distinguish it from the (2R)-butan-2-yl diastereomer in . Such stereochemical variations can drastically alter solubility, metabolic stability, and receptor binding .
  • Oxidative vs. Non-Oxidative Cores: Unlike the trioxatetracyclic core in the target compound, ’s derivative lacks the 3,7,19-trioxa system, instead incorporating an oxane ring. This reduces polarity and may impact membrane permeability .
  • Functional Group Modulation : The hydroxyl groups at positions 12',21',24' in the target compound are absent in ’s analog, which features methoxy and ethyl substituents. Hydroxyl groups enhance hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

Data on Physicochemical Properties

Parameter Target Compound Compound Compound
Molecular Weight ~850–900 g/mol* ~840–880 g/mol* ~750–800 g/mol*
LogP ~2.5–3.5* ~3.0–4.0* ~1.5–2.5*
Hydrogen Bond Donors 3 3 1
Rotatable Bonds 5 6 8

*Estimated based on structural analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。